1,4,7,10-Tetrathia-13-azacyclopentadecane

Übersicht

Beschreibung

1,4,7,10-Tetrathia-13-azacyclopentadecane is a sulfur-rich macrocyclic ligand known for its ability to form stable complexes with various metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetrathia-13-azacyclopentadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method includes the reaction of 1,2-ethanedithiol with 1,3-dibromopropane in the presence of a base to form a cyclic intermediate, which is then reacted with ammonia or a primary amine to introduce the nitrogen atom into the ring .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,7,10-Tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other sulfur-containing species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the nitrogen atom .

Wissenschaftliche Forschungsanwendungen

1,4,7,10-Tetrathia-13-azacyclopentadecane has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

Medicine: Investigated for use in radiopharmaceuticals for cancer diagnosis and treatment by chelating radioactive isotopes.

Industry: Utilized in the development of sensors and catalysts due to its ability to bind metal ions

Wirkmechanismus

The mechanism by which 1,4,7,10-Tetrathia-13-azacyclopentadecane exerts its effects primarily involves its ability to chelate metal ions. The sulfur and nitrogen atoms in the compound act as donor atoms, forming stable complexes with metal ions through coordinate covalent bonds. This chelation process can stabilize metal ions in various oxidation states, making the compound useful in applications such as radiopharmaceuticals and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar in structure but contains oxygen atoms instead of sulfur atoms.

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains both oxygen and nitrogen atoms in the ring structure.

Kryptofix 222: A well-known chelating agent with a similar macrocyclic structure.

Uniqueness

1,4,7,10-Tetrathia-13-azacyclopentadecane is unique due to its sulfur-rich composition, which provides distinct chemical properties compared to oxygen-containing analogs. The presence of sulfur atoms enhances its ability to form stable complexes with soft metal ions, making it particularly useful in applications requiring strong metal ion binding .

Biologische Aktivität

1,4,7,10-Tetrathia-13-azacyclopentadecane (TTA) is a sulfur-rich macrocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and radiopharmaceuticals. Its unique structure allows it to effectively chelate metal ions, which is pivotal for various therapeutic applications.

Chemical Structure and Properties

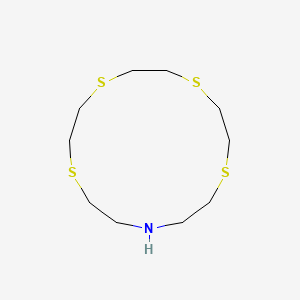

TTA consists of a 15-membered ring containing four sulfur atoms and one nitrogen atom. This configuration enhances its ability to form stable complexes with soft metal ions, making it particularly useful in coordination chemistry. The compound's chelation properties are fundamental to its biological activity, as they enable targeted delivery of therapeutic agents and stabilization of metal ions in different oxidation states .

Chelation Properties

The primary biological activity of TTA arises from its chelation capabilities. It has been extensively studied for its potential applications in:

- Radiopharmaceutical Development : TTA can chelate radioactive isotopes such as Mercury-197, facilitating targeted radiotherapy for cancer treatment. This property is crucial for theranostic applications where diagnostic and therapeutic functions are combined .

- Metal Ion Stabilization : The ability of TTA to stabilize metal ions in various oxidation states enhances its prospects for use in biological systems. This stabilization is particularly beneficial in the context of drug delivery systems and catalytic processes .

Case Studies

Recent studies have highlighted the effectiveness of TTA in various biological contexts:

- Cancer Treatment : Research indicates that TTA can be utilized to deliver therapeutic isotopes directly to cancer cells, improving the efficacy of treatments while minimizing side effects . The compound's interaction with cancer molecular signaling pathways has been documented, suggesting that it may influence gene expression related to tumor growth and metastasis .

- Fluorescent Probes : TTA has been employed in the development of fluorescent probes for detecting metal ions in biological samples. These probes utilize TTA's chelation properties to provide sensitive detection methods for environmental monitoring and clinical diagnostics .

Comparative Analysis with Similar Compounds

To better understand TTA's unique properties, a comparison with structurally similar compounds is insightful:

| Compound Name | Key Features |

|---|---|

| 1,4,7,10-Tetraoxa-13-azacyclopentadecane | Contains oxygen instead of sulfur |

| 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane | Incorporates both oxygen and nitrogen atoms |

| Kryptofix 222 | A well-known macrocyclic chelating agent |

TTA stands out due to its sulfur-rich composition, which enhances its binding capabilities with soft metal ions compared to oxygen-containing analogs .

Research Findings

Recent findings emphasize the importance of optimizing reaction conditions during the synthesis of TTA to maximize yield and purity while minimizing environmental impact. The synthesis typically involves cyclization reactions of linear precursors containing sulfur and nitrogen atoms .

Moreover, ongoing research continues to explore TTA's potential in theranostic applications involving radioactive isotopes like Mercury-197. Its ability to form stable complexes with these isotopes positions it as a promising candidate for future cancer therapies .

Eigenschaften

IUPAC Name |

1,4,7,10-tetrathia-13-azacyclopentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NS4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWWDPMXNIVDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCSCCSCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558911 | |

| Record name | 1,4,7,10-Tetrathia-13-azacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116319-25-6 | |

| Record name | 1,4,7,10-Tetrathia-13-azacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.